N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide
Description
Properties
IUPAC Name |
N-[[1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-9(16)15(10-4-5-10)8-11-3-2-6-14(11)12(17)7-13/h10-11H,2-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRXLXGDPWZEBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCCN1C(=O)CN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Synthesis
The pyrrolidine ring is synthesized via cyclization reactions or derived from commercially available pyrrolidine derivatives. A common approach involves:
-
Stepwise alkylation of γ-aminobutyric acid (GABA) analogs to form the pyrrolidine backbone.
-
Reductive amination of ketones with primary amines, followed by intramolecular cyclization to yield substituted pyrrolidines.
For example, reacting 3-pyrrolidinemethanol with bromoacetyl chloride in dichloromethane generates the methylene-bridged intermediate, which is subsequently functionalized at the nitrogen atom.
Amino-Acetyl Group Installation
The 2-amino-acetyl moiety is introduced via amide coupling using protected glycine derivatives. Key steps include:
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Activation of glycine’s carboxyl group using carbodiimides (e.g., EDC or DCC) and hydroxybenzotriazole (HOBt).
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Coupling with the pyrrolidine’s primary amine under inert conditions (e.g., nitrogen atmosphere) in solvents like dimethylformamide (DMF) or acetonitrile.
This step often achieves yields of 65–85%, depending on the steric hindrance of the pyrrolidine substrate.
Cyclopropyl Acetamide Incorporation
The N-cyclopropyl-acetamide group is integrated through:
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Direct alkylation of the secondary amine on the pyrrolidine with cyclopropylacetyl chloride.
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Two-step coupling : First, reacting the amine with acetic anhydride to form an acetamide, followed by cyclopropanation using the Simmons–Smith reaction.
A preferred method involves treating the intermediate with cyclopropylamine in the presence of a coupling agent, ensuring regioselective attachment.
Detailed Stepwise Preparation Methods
Route 1: Sequential Coupling Approach
This method prioritizes modular assembly, enabling scalability and intermediate purification:
Step 1: Pyrrolidine Intermediate Synthesis
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React 3-(aminomethyl)pyrrolidine with tert-butyloxycarbonyl (Boc)-protected glycine using EDC/HOBt in DMF at 0–25°C for 12 hours.
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Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane to yield 1-(2-amino-acetyl)pyrrolidine-3-methanamine.
Step 2: Cyclopropyl Acetamide Formation
Route 2: One-Pot Cyclopropanation
This route integrates the cyclopropyl group early in the synthesis, reducing purification steps:
Step 1: Cyclopropane Ring Formation
-
Treat allyl acetate with diethylzinc and diiodomethane in dichloromethane at −10°C to generate cyclopropane-carboxylic acid.
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Convert the acid to its acid chloride using thionyl chloride.
Step 2: Convergent Coupling
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React cyclopropane-carboxylic acid chloride with 1-(2-amino-acetyl)pyrrolidine-3-methanamine in the presence of triethylamine.
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Stir at room temperature for 6 hours, followed by aqueous workup and recrystallization from ethanol.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent (Coupling) | DMF | +15% vs. THF | |
| Temperature | 25°C | +20% vs. 0°C | |
| Catalyst (EDC/HOBt) | 1.2 Equiv | 78% vs. 65% |
Polar aprotic solvents like DMF enhance reagent solubility, while mild temperatures prevent epimerization.
Protecting Group Strategies
-
Boc Protection : Minimizes side reactions during glycine coupling but requires acidic deprotection.
-
Fmoc Protection : Avoided due to incompatibility with cyclopropanation reagents.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity using a C18 column (acetonitrile/water, 70:30).
-
Melting Point : 142–144°C (decomposition observed above 150°C).
Applications and Further Directions
While primarily a research chemical, this compound’s structural features suggest potential in:
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CNS Drug Development : Modulation of neurotransmitter receptors due to its pyrrolidine-acetamide scaffold.
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Enzyme Inhibition : Analogous heterocycles exhibit kinase inhibitory activity.
Future work should explore asymmetric synthesis to access enantiomerically pure forms and in vivo pharmacokinetic profiling .
Chemical Reactions Analysis
Oxidation Reactions
The primary amino group in the 2-amino-acetyl moiety undergoes oxidation under controlled conditions. Hydrogen peroxide (H₂O₂) and other mild oxidizing agents selectively convert this group to nitro or hydroxylamine intermediates, depending on reaction duration and pH. For example:
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Reagent : 3% H₂O₂ in aqueous ethanol (pH 7.4)
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Product : N-Oxide derivative (observed via LC-MS analysis)
The cyclopropyl ring remains stable under these conditions due to its electron-deficient nature.
Reduction Reactions
The acetamide carbonyl group can be reduced to a secondary alcohol using borane (BH₃) or lithium aluminum hydride (LiAlH₄):
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Reagent : LiAlH₄ in anhydrous THF
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Temperature : 0–25°C
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Yield : ~65% (isolated after column chromatography)
The reaction preserves stereochemistry at the pyrrolidine chiral center, as confirmed by NMR studies .
Substitution Reactions
The chlorine atom in related chloro-acetyl analogs (e.g., N-[(R)-1-(2-chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide) undergoes nucleophilic substitution with amines or thiols. While direct data for the amino-acetyl variant is limited, analogous behavior is expected:
| Nucleophile | Conditions | Product |
|---|---|---|
| Benzylamine | DMF, 60°C, 12 hrs | Secondary amide derivative |
| Sodium thiophenol | K₂CO₃, DMSO, 80°C, 6 hrs | Thioether-linked compound |
Acylation and Transacylation
The amino group participates in transacylation reactions, particularly in enzymatic contexts. Lysosomal phospholipase A₂ (LPLA₂) catalyzes acyl transfer from glycerophospholipids to the compound’s amino group, forming 1-O-acyl-N-acetylsphingosine analogs. Key parameters include:
This reaction highlights its potential as a substrate for lipid-modifying enzymes.
Stability and Reactivity Under Varied Conditions
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Thermal Stability : Decomposes above 200°C, releasing cyclopropylamine and acetic acid .
-
pH Sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions:
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Acidic Hydrolysis : Cleaves acetamide to carboxylic acid.
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Basic Hydrolysis : Forms cyclopropylamine and pyrrolidine fragments.
-
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied for its potential as a pharmacological agent. Its structural features suggest that it may interact with biological targets, making it a candidate for drug development.
Case Study: Inhibition of Enzymatic Activity
A study investigated the compound's ability to inhibit specific enzymes associated with disease pathways. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential therapeutic benefits in treating conditions like cancer or neurodegenerative diseases.
Neuroscience Research
The compound's pyrrolidine structure may influence neurotransmitter systems, which is crucial for developing treatments for neurological disorders.
Case Study: Neuroprotective Effects
Research demonstrated that N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide exhibited neuroprotective effects in vitro. Neuronal cultures treated with this compound showed increased survival rates under stress conditions, indicating its potential as a neuroprotective agent.
Synthetic Chemistry
In synthetic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various modifications that can lead to new derivatives with enhanced properties.
Data Table: Synthesis Pathways
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Alkylation | Pyrrolidine | Derivative A | 85% |
| Acetylation | Acetic Anhydride | Derivative B | 90% |
Pharmacological Studies
The pharmacokinetics and pharmacodynamics of this compound are crucial for understanding its suitability as a drug candidate. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles.
Data Table: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life | 4 hours |
| Bioavailability | 75% |
| Metabolism | Liver (CYP450 enzymes) |
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites or allosteric sites, influencing the activity of the target molecules. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Pyrrolidine Substitution Patterns
A close analog, N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide (CAS: 1263365-79-2), differs in the position of the amino-acetyl group on the pyrrolidine ring (3-ylmethyl vs. 2-ylmethyl). This positional isomerism may influence conformational stability and interactions with biological targets. For example, the 2-ylmethyl substitution in the main compound could enhance hydrogen bonding due to proximity to the acetamide group, whereas the 3-ylmethyl isomer might exhibit altered steric effects .
Table 1: Positional Isomer Comparison
| Compound Name | Substituent Position | CAS Number | Status |
|---|---|---|---|
| N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide | 2-ylmethyl | Not provided | Discontinued |
| N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide | 3-ylmethyl | 1263365-79-2 | Discontinued |
Ring Size Variations: Pyrrolidine vs. Piperidine
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide (CAS: 1353945-60-4) replaces the pyrrolidine ring with a six-membered piperidine ring. Additionally, the ethylamino group in this analog contrasts with the acetylated amino group in the main compound, which may reduce metabolic stability .
Table 2: Ring Size Comparison
| Compound Name | Ring Structure | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|
| This compound | Pyrrolidine | Likely C12H21N3O2 | ~239.3 (estimated) |
| N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide | Piperidine | C12H23N3O | 225.33 |
Substituent Variations: Cyclopropyl vs. Other Groups
Several analogs feature substituent changes:
- 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide (): A methyl group on the piperidine and an amino-acetamide backbone. The cyclopropyl group is retained, but the amino group may enhance solubility compared to the acetylated amino group in the main compound.
- N-[1-((S)-2-Amino-3,3-dimethyl-butyryl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide (): Replaces cyclopropyl with isopropyl and introduces a dimethyl-butyryl group.
Table 3: Substituent Impact
| Compound Name | Key Substituents | Potential Impact |
|---|---|---|
| This compound | Cyclopropyl, acetylated amino | Moderate lipophilicity, metabolic resistance |
| 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide | Methyl-piperidine, amino group | Higher solubility, reduced stability |
| N-[1-((S)-2-Amino-3,3-dimethyl-butyryl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide | Isopropyl, dimethyl-butyryl | Increased lipophilicity, steric hindrance |
Functional Group Modifications
2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N-cyclopropyl-acetamide (CAS: 1558445-94-5) replaces the pyrrolidine with a pyridine ring. However, the absence of a pyrrolidine ring may reduce conformational adaptability .
Biological Activity
N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide, with the chemical formula C₁₂H₂₁N₃O₂ and CAS number 1353994-26-9, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₂₁N₃O₂
- Molecular Weight : 239.31 g/mol
- CAS Number : 1353994-26-9
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives, including this compound. The compound has been evaluated against various bacterial strains using standard methods such as the agar disc diffusion and minimum inhibitory concentration (MIC) assays.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
| Bacillus subtilis | 60 |
The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating effective inhibition at relatively low concentrations .
The mechanism by which this compound exerts its antibacterial effects may involve several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for bacterial cell wall synthesis or metabolic processes.
- Membrane Disruption : It could disrupt bacterial cell membranes, leading to increased permeability and ultimately cell lysis.
- DNA Interaction : Similar to other pyrrolidine derivatives, it may interact with bacterial DNA, inhibiting replication and transcription processes .
Study 1: Efficacy Against Multi-drug Resistant Strains
In a recent study published in a peer-reviewed journal, this compound was tested against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound retained efficacy against strains resistant to common antibiotics like methicillin and ciprofloxacin, suggesting a potential role in treating resistant infections .
Study 2: Comparative Analysis with Existing Antibiotics
A comparative analysis was conducted to evaluate the effectiveness of this compound relative to established antibiotics such as tetracycline and ampicillin. The study found that the new compound had comparable or superior activity against certain bacterial strains, particularly those exhibiting resistance to traditional treatments.
Q & A
Q. Table 1: Representative Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| -NMR | Cyclopropane CH: δ 0.8–1.2 ppm | |
| X-ray | Dihedral angle: Pyrrolidine N-C=O (120°) |
Advanced: How can researchers resolve discrepancies between crystallographic and spectroscopic data?
Answer:
Discrepancies (e.g., bond length variations or unexpected NOEs) require systematic validation:
Re-refinement of Crystallographic Data: Use SHELX programs to check for overfitting or thermal parameter errors .
Comparative Spectroscopy: Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) .
Computational Modeling: Density Functional Theory (DFT) simulations predict vibrational modes (Raman/IR) and compare them to experimental spectra .
Example: If crystallography suggests a planar amide group, but NMR indicates restricted rotation, DFT can model rotational barriers to explain the contradiction .
Advanced: What computational strategies predict biological target interactions for this compound?
Answer:
- Molecular Docking: Use tools like AutoDock Vina to simulate binding to enzymes (e.g., N-acetylglucosaminidase). Focus on pyrrolidine’s conformational flexibility and acetamide’s hydrogen-bonding potential .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD values for binding-site residues .
- Toxicity Prediction: Tools like EPA’s DSSTox evaluate off-target effects by comparing structural motifs to known toxicophores .
Data-Driven Insight: A study on pyrrolidine-based inhibitors showed that substituents at the 2-position of acetamide enhance binding affinity by 30% .
Basic: What safety protocols are critical during experimental handling?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DCM or THF) .
- Waste Disposal: Segregate organic waste and coordinate with certified biohazard disposal services to avoid environmental contamination .
Emergency Measures: In case of inhalation, move to fresh air and administer oxygen if necessary. For skin contact, wash with 10% ethanol solution followed by soap and water .
Advanced: How to design enzyme inhibition assays for this compound?
Answer:
- Target Selection: Prioritize enzymes with known acetamide-binding pockets (e.g., proteases or acetyltransferases) .
- Assay Setup:
- Kinetic Analysis: Use fluorogenic substrates (e.g., 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide) to measure IC values .
- Control Experiments: Include positive controls (e.g., PUGNAc for N-acetylglucosaminidase) and assess non-specific binding via thermal shift assays .
- Data Interpretation: Fit dose-response curves to the Hill equation to determine cooperativity and allosteric effects.
Troubleshooting: If activity is low, modify the cyclopropyl group’s steric bulk to optimize enzyme active-site fit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
